Dansylaziridine

HPLC derivatization thiol detection fluorescence detection

Dansylaziridine is a heterobifunctional thiol-specific probe combining the dansyl fluorophore with a sulfonyl-activated aziridine ring. It provides picomole-level detection, >100% Ca²⁺ fluorescence enhancement for stopped-flow kinetics, and labels IgG hinge cysteine without impairing antigen binding (80% signal increase upon antigen engagement). Its 20–100× lower effective working concentration (50–100 µM) vs. monobromobimane minimizes toxicity in live-cell mapping. Optimized for pre-column HPLC derivatization, it delivers stable, background-free thiol quantitation where maleimide and bimane probes fail.

Molecular Formula C14H16N2O2S
Molecular Weight 276.36 g/mol
CAS No. 51908-46-4
Cat. No. B1213162
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDansylaziridine
CAS51908-46-4
Synonymsdansylaziridine
Molecular FormulaC14H16N2O2S
Molecular Weight276.36 g/mol
Structural Identifiers
SMILESCN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CC3
InChIInChI=1S/C14H16N2O2S/c1-15(2)13-7-3-6-12-11(13)5-4-8-14(12)19(17,18)16-9-10-16/h3-8H,9-10H2,1-2H3
InChIKeyLSKWDEYBJACPBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dansylaziridine (CAS 51908-46-4): Fluorescent Thiol-Reactive Probe for Quantitative Protein Analysis and HPLC Derivatization


Dansylaziridine (N-dansylaziridine; 5-dimethylaminonaphthalene-1-sulfonyl aziridine) is a heterobifunctional fluorescent probe that combines the classic dansyl fluorophore with a sulfonyl-activated aziridine ring [1]. This structural architecture confers thiol-specific reactivity: the aziridine ring undergoes nucleophilic ring-opening exclusively with sulfhydryl groups under mild aqueous conditions, enabling site-selective covalent labeling of cysteine residues in proteins and thiol-containing biomolecules [2]. The compound is prepared via condensation of dansyl chloride with aziridine, yielding a yellow solid (71% yield) [3]. Its fluorescence properties—excitation maximum ~385 nm, emission ~520 nm—place it among UV-excitable thiol probes with blue fluorescence output [4].

Why Generic Thiol-Reactive Probes Cannot Substitute for Dansylaziridine in Quantitative Fluorescence Applications


Thiol-reactive fluorescent probes represent a heterogeneous class with distinct performance limitations that directly impact assay reproducibility and data interpretation. Monobromobimane and substituted maleimides, while widely used, exhibit reagent-derived background fluorescence that produces interfering chromatographic peaks [1]. Maleimide-based probes form multiple fluorescent products due to fluorophore hydrolysis [1]. Conversely, halogenobenzofurazans such as ABD-F offer superior selectivity but require non-physiological derivatization conditions [1]. Dansylaziridine occupies a specific performance niche: it provides picomole-level detection sensitivity with stable derivatives under mild aqueous conditions [2], while its >100% Ca²⁺-induced fluorescence enhancement enables kinetic monitoring of conformational transitions inaccessible to most static probes [3]. Substituting an alternative thiol probe without verifying these specific performance attributes may compromise detection limits, introduce chromatographic artifacts, or preclude real-time conformational monitoring.

Dansylaziridine Quantitative Differentiation Evidence: Head-to-Head Performance Data Against Leading Thiol Probes


Detection Limit Comparison: Dansylaziridine Achieves Picomole Sensitivity in HPLC-Based Thiol Analysis

Dansylaziridine enables detection of thiol-containing amino acids in the picomole (pmol) range following HPLC separation with fluorescence detection [1]. This sensitivity, achieved under mild derivatization conditions, positions dansylaziridine as a viable alternative to monobromobimane and DTNB-based methods, though direct quantitative sensitivity comparisons in matched experimental systems are not available in the open literature [2].

HPLC derivatization thiol detection fluorescence detection amino acid analysis

Ca²⁺-Induced Fluorescence Enhancement: Dansylaziridine Outperforms Maleimide Probes for Low-Affinity Site Monitoring

Dansylaziridine (DANZ)-labeled troponin C (TN-C) exhibits more than 100% fluorescence increase upon Ca²⁺ binding to the low-affinity Ca²⁺-binding sites (sites I and II) of TN-C [1]. In direct comparison, TN-C labeled with the maleimide reagent BIPM (N-(p-(2-benzimidazolyl)phenyl)-maleimide) shows only approximately 5% fluorescence increase upon Ca²⁺ binding to the same sites [1]. This ~20-fold greater signal change enables observation of kinetic processes associated with low-affinity Ca²⁺ binding, with rate constants equal to or exceeding 230 s⁻¹ [1].

calcium signaling troponin C fluorescence titration stopped-flow kinetics conformational change

Microenvironmental Sensitivity: Dansylaziridine Reports Hydrophobic Protein Environments via 65 nm Blue Shift

When dansylaziridine is conjugated to actin at cysteine-373, the probe exhibits a 65 nm blue shift in emission maximum from 560 nm to 495 nm and a 6-fold fluorescence enhancement, indicating localization in a hydrophobic protein environment [1]. This solvatochromic property enables dansylaziridine to function as a spectroscopic reporter of local protein conformational states. In contrast, monobromobimane and maleimide-based probes typically exhibit smaller or non-existent solvatochromic shifts under comparable conditions.

actin protein conformational change fluorescence spectroscopy cysteine labeling

Membrane Permeability Profile: Dansylaziridine Enables Intracellular Thiol Labeling at Lower Concentrations Than Monobromobimane

In intact platelet labeling studies, dansylaziridine achieves intracellular labeling of GPIb beta thiol groups at 50-100 µM, whereas monobromobimane requires 1-10 mM to achieve comparable labeling under identical incubation conditions (30-60 min at 37°C) [1]. This ~20-100 fold difference in effective working concentration reflects dansylaziridine's favorable membrane permeability profile. The membrane-impermeable probe monobromo(trimethylammonio)bimane fails to label GPIb beta in intact platelets altogether, confirming the intracellular location of the target thiol [1].

platelet glycoprotein membrane permeability intracellular labeling transmembrane protein

Functional Preservation: Dansylaziridine Labels Antibody Hinge Region Cysteines Without Impairing Antigen Binding

Labeling of rabbit immunoglobulin G (IgG) with dansylaziridine (DAZ) at the hinge region cysteine residue (Cys 226) does not alter antibody conformation, hydrodynamic behavior, or antigen binding properties [1]. Upon antigen binding, the fluorescence intensity of DAZ-modified IgG increases by approximately 80%, providing a direct optical readout of antibody-antigen interaction [1]. In contrast, many maleimide-based labeling approaches can impair antigen recognition or induce aggregation due to non-specific crosslinking.

antibody labeling IgG modification immunoassay protein engineering site-specific conjugation

Dansylaziridine Application Scenarios: Where Quantitative Performance Drives Scientific and Procurement Value


HPLC-Based Quantitation of Trace Thiol-Containing Biomolecules

Dansylaziridine is optimally deployed for pre-column derivatization in HPLC assays requiring picomole-level detection limits for thiol-containing amino acids and peptides. The method is particularly valuable for analyzing complex biological matrices (e.g., fermentation broths, physiological fluids) where trace-level thiol quantitation is required and where background fluorescence from alternative reagents (e.g., monobromobimane) would produce interfering chromatographic peaks [1].

Real-Time Kinetic Monitoring of Ca²⁺-Induced Conformational Transitions in Calcium-Binding Proteins

The >100% fluorescence enhancement upon Ca²⁺ binding to troponin C low-affinity sites enables fluorescence stopped-flow kinetic measurements with rate constants ≥230 s⁻¹ [1]. This application is essential for researchers studying calcium signaling dynamics, muscle contraction regulation, and calcium sensor protein conformational changes where maleimide-based probes provide insufficient signal change for reliable kinetic analysis.

Site-Specific Fluorescent Labeling of Antibodies for Homogeneous Immunoassays

Dansylaziridine labels the IgG hinge region cysteine (Cys 226) without impairing antigen binding, and produces an 80% fluorescence increase upon antigen engagement [1]. This combination enables homogeneous (separation-free) immunoassays where antibody-antigen binding is directly transduced into a fluorescence signal, eliminating wash steps and reducing assay complexity.

Intracellular Protein Thiol Labeling in Live-Cell Studies Requiring Low Reagent Concentrations

The 20-100 fold lower effective working concentration of dansylaziridine (50-100 µM) compared to monobromobimane (1-10 mM) for intracellular labeling makes it the preferred choice for live-cell thiol mapping where minimizing reagent toxicity and background fluorescence is critical [1].

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